molecular formula C13H12N6O2S B5852141 7-allyl-3-methyl-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione

7-allyl-3-methyl-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5852141
M. Wt: 316.34 g/mol
InChI Key: YLYBEMZGGIMSEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine dione derivatives involves multiple steps, including cyclization, alkylation, and cycloaddition reactions. For instance, derivatives of the pyrimido[1,2,3-cd]purine-8,10-dione ring system were synthesized through cycloaddition of substituted alkyl azides to ethynyl derivatives, showcasing the versatility in constructing complex purine scaffolds through sequential reactions (Šimo et al., 2000).

Molecular Structure Analysis

The molecular structure of purine diones is characterized by the presence of a purine core, with various substituents influencing its physical and chemical behavior. For example, the ionization and methylation reactions of purine-6,8-diones have been studied, revealing how substituents at positions 1 and 3 affect the molecule's reactivity and properties (Rahat et al., 1974).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo cycloadditions, alkylations, and ring transformations under various conditions. The creation of pyrimidinyl purine diones via one-pot syntheses demonstrates the compound's capacity for functionalization and derivatization, enabling the exploration of its chemical behavior and applications (Yadava et al., 2010).

properties

IUPAC Name

3-methyl-7-prop-2-enyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-3-7-19-8-9(18(2)12(21)17-10(8)20)16-13(19)22-11-14-5-4-6-15-11/h3-6H,1,7H2,2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBEMZGGIMSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC=CC=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-8-(pyrimidin-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one

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